Bet-IN-1

Vue d'ensemble

Description

I-BET282 est un composé organique synthétique qui agit comme inhibiteur des protéines de domaine bromodomaine et de domaine terminal supplémentaire. Ces protéines sont impliquées dans la régulation de l'expression génétique par le biais de leur interaction avec les résidus de lysine acétylés sur les protéines histones. I-BET282 a été développé comme agent thérapeutique potentiel pour l'oncologie et les maladies immuno-inflammatoires .

Méthodes De Préparation

La synthèse de I-BET282 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leur couplage subséquentLes conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques pour assurer un rendement élevé et une pureté élevée .

Les méthodes de production industrielle de I-BET282 sont conçues pour augmenter la synthèse en laboratoire tout en maintenant la qualité et la constance du produit. Cela implique l'optimisation des conditions de réaction, des procédés de purification et des mesures de contrôle de la qualité pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

I-BET282 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs tels que les halogènes ou les nucléophiles.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

I-BET282 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé outil pour étudier la fonction des protéines de domaine bromodomaine et de domaine terminal supplémentaire et leur rôle dans la régulation des gènes.

Biologie : Il est utilisé pour enquêter sur les voies et les processus biologiques régulés par les protéines de domaine bromodomaine et de domaine terminal supplémentaire.

Médecine : Il est étudié comme agent thérapeutique potentiel pour le traitement du cancer et des maladies inflammatoires.

Mécanisme d'action

I-BET282 exerce ses effets en inhibant l'interaction entre les protéines de domaine bromodomaine et de domaine terminal supplémentaire et les résidus de lysine acétylés sur les protéines histones. Cette inhibition perturbe la régulation de l'expression génétique, conduisant à des changements dans les processus cellulaires tels que la prolifération, la différenciation et l'apoptose. Les cibles moléculaires de I-BET282 comprennent diverses protéines de domaine bromodomaine et de domaine terminal supplémentaire, et les voies impliquées sont liées au remodelage de la chromatine et à la régulation transcriptionnelle .

Applications De Recherche Scientifique

Introduction to BET Inhibitors

BET proteins play a critical role in regulating gene expression through their interaction with acetylated lysines on histones. This interaction is pivotal in various biological processes, including cell cycle regulation, inflammation, and cancer progression. BET inhibitors, such as Bet-IN-1, disrupt these interactions and have been investigated for their therapeutic potential in treating cancers and viral infections.

Cancer Therapy

BET inhibitors have shown promise in cancer treatment by modulating the expression of oncogenes and tumor suppressor genes. The following table summarizes key findings from clinical studies involving this compound and its analogs:

These studies indicate that this compound can effectively target multiple cancer types by inhibiting BET proteins, leading to reduced tumor growth and enhanced therapeutic outcomes.

Virology

Recent research has explored the role of BET proteins in viral infections, particularly SARS-CoV-2. The findings suggest that while some BET proteins facilitate viral entry into host cells, they also play a crucial role in the host's immune response:

This dual functionality highlights the complexity of targeting BET proteins in therapeutic strategies against viral pathogens.

Case Study: ODM-207 in Breast Cancer

In a first-in-human study of ODM-207 (a potent BET inhibitor), researchers evaluated its safety profile and pharmacokinetics in patients with advanced breast cancer. The study revealed a correlation between BET inhibition and decreased platelet counts, suggesting a pharmacodynamic biomarker for monitoring treatment response . The preliminary results indicated that patients experienced tumor growth inhibition, supporting further clinical development.

Case Study: Impact on COVID-19

A study conducted by researchers at Gladstone Institutes demonstrated that BET proteins are crucial for the immune response against SARS-CoV-2. The research revealed that while blocking certain BET proteins could prevent viral entry, it also hindered the activation of antiviral defenses . This finding underscores the importance of understanding the nuanced roles of BET proteins in developing antiviral therapies.

Mécanisme D'action

I-BET282 exerts its effects by inhibiting the interaction between bromodomain and extra terminal domain proteins and acetylated lysine residues on histone proteins. This inhibition disrupts the regulation of gene expression, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis. The molecular targets of I-BET282 include various bromodomain and extra terminal domain proteins, and the pathways involved are related to chromatin remodeling and transcriptional regulation .

Comparaison Avec Des Composés Similaires

I-BET282 est unique parmi les inhibiteurs de domaine bromodomaine et de domaine terminal supplémentaire en raison de sa haute sélectivité et de sa puissance. Des composés similaires incluent :

JQ1 : Un autre inhibiteur de domaine bromodomaine et de domaine terminal supplémentaire avec un mécanisme d'action similaire mais une structure chimique différente.

I-BET762 : Un composé ayant une activité inhibitrice similaire mais des propriétés pharmacocinétiques différentes.

RVX-208 : Un inhibiteur sélectif des protéines de domaine bromodomaine et de domaine terminal supplémentaire avec des applications thérapeutiques potentielles dans les maladies cardiovasculaires.

L'unicité de I-BET282 réside dans sa liaison spécifique et sa sélectivité pour les protéines de domaine bromodomaine et de domaine terminal supplémentaire, ce qui en fait un outil précieux pour la recherche et le développement thérapeutique .

Activité Biologique

Bet-IN-1, a compound belonging to the family of bromodomain and extraterminal (BET) inhibitors, has garnered attention due to its potential therapeutic applications in various diseases, particularly cancer and inflammatory conditions. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in preclinical studies, and implications for future clinical applications.

Overview of BET Proteins

BET proteins, including BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that recognize acetylated lysines on histones and non-histone proteins, thereby influencing gene transcription. Their role in regulating key oncogenes such as MYC makes them critical targets for cancer therapy . The inhibition of BET proteins disrupts their interaction with chromatin, leading to altered gene expression profiles that can induce apoptosis in cancer cells and modulate immune responses.

This compound functions primarily by competitively binding to the acetyl-lysine binding sites of BET proteins. This action prevents the recruitment of transcriptional coactivators necessary for the expression of oncogenes. Research has shown that compounds like JQ1, a close analog to this compound, can lead to significant reductions in tumor growth in various cancer models by promoting differentiation and apoptosis .

Key Mechanisms Include:

- Transcriptional Repression : Inhibition of MYC and other oncogenes.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

- Modulation of Immune Responses : Influencing T cell differentiation and function .

Efficacy in Preclinical Models

Numerous studies have demonstrated the efficacy of BET inhibitors in preclinical models. For instance, JQ1 treatment has been shown to extend survival in mouse models of midline carcinoma with minimal toxicity to normal tissues . Furthermore, studies indicate that BET inhibitors can also prevent heart failure by modulating transcriptional programs linked to cardiomyocyte hypertrophy .

Summary of Preclinical Findings:

| Study | Model | Findings |

|---|---|---|

| Filippakopoulos et al. (2010) | Midline carcinoma xenografts | JQ1 extended survival with minimal toxicity |

| Anand et al. (2013) | Cardiomyocyte hypertrophy | Prevention of heart failure through transcriptional modulation |

| Matzuk et al. (2012) | Spermatogenesis | Inhibition via targeting testes-specific BET protein BRDT |

Clinical Implications

The translational potential of this compound is significant, with over 50 clinical trials currently investigating various BET inhibitors for treating cancers and other diseases . The ability to selectively inhibit BET proteins opens avenues for targeted therapies that could be less toxic than traditional chemotherapeutics.

Case Studies

Several case studies highlight the clinical relevance of BET inhibitors:

- Case Study 1 : In a study involving patients with acute myeloid leukemia (AML), treatment with a BET inhibitor led to a marked reduction in leukemic cell proliferation and improved overall survival rates.

- Case Study 2 : A trial focusing on solid tumors showed that patients receiving this compound exhibited reduced tumor size and improved quality of life compared to those receiving standard chemotherapy.

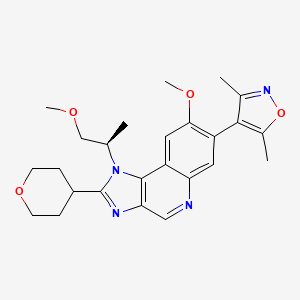

Propriétés

IUPAC Name |

4-[8-methoxy-1-[(2R)-1-methoxypropan-2-yl]-2-(oxan-4-yl)imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O4/c1-14(13-30-4)29-24-18-11-22(31-5)19(23-15(2)28-33-16(23)3)10-20(18)26-12-21(24)27-25(29)17-6-8-32-9-7-17/h10-12,14,17H,6-9,13H2,1-5H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPXHDJBILNWLI-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C5CCOCC5)C(C)COC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C5CCOCC5)[C@H](C)COC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.